Prostaglandin F1alpha Alcohol

説明

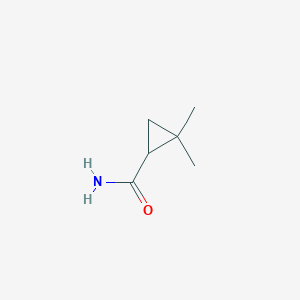

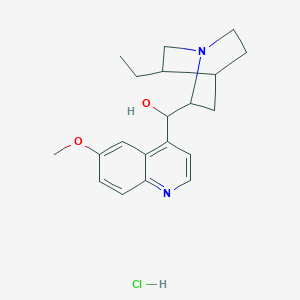

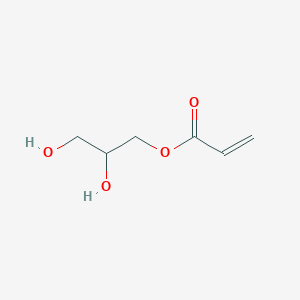

Prostaglandin F1alpha is a cytoprotector, protecting mucosal tissue from damage produced by ulcerogenic stimuli . It is an analog of PGF1a with a primary alcohol replacing the C-1 carboxyl group .

Synthesis Analysis

The synthesis of prostaglandins (PGs) is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs from the readily available dichloro-containing bicyclic ketone was guided by biocatalytic retrosynthesis . Key transformations included a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

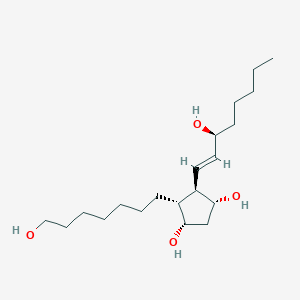

Prostaglandins possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .科学的研究の応用

Therapeutic Applications in Ophthalmology

Prostaglandin F2α ethanolamide (Prostamide F2α) research has led to significant advances in ophthalmology. It has been found effective in treating glaucoma and promoting eyelash growth. Bimatoprost, a drug utilizing prostamide F2α, stimulates hair growth in human scalp hair follicles and has shown potential in reducing fat deposition. These developments highlight the therapeutic applications of prostaglandins in eye health and beyond (Woodward, Wang, & Poloso, 2013).

Impact on Embryonic Development

Research on prostaglandin F2alpha (PGF2alpha) reveals its negative effects on the embryonic development of bovine embryos. Studies indicate that PGF2alpha adversely impacts the development of pre-compacted and compacted bovine embryos, suggesting its critical role in early developmental stages (Scenna, Edwards, Rohrbach, Hockett, Saxton, & Schrick, 2004).

Prostamide F2alpha Synthesis and Enzymatic Formation

The enzymatic formation of prostamide F2alpha from anandamide involves a newly identified intermediate metabolite, prostamide H2. This discovery is crucial in understanding the biosynthesis pathways of prostamides, suggesting new avenues for therapeutic applications (Yang, Ni, Woodward, Tang-Liu, & Ling, 2005).

Prostacyclin Measurement in Plasma

Prostacyclin levels can be correlated with levels of 6-keto-prostaglandin F1alpha. This relationship is vital for understanding the effects of prostacyclin, a treatment for primary pulmonary hypertension, and facilitates simpler and faster methods for measuring these levels in plasma (Desai, Deo, Hyland, Poon, & Daunert, 2002).

将来の方向性

Prostaglandins and their receptors play important roles in the occurrence and development of diseases such as pulmonary arterial hypertension . Prostacyclin and related drugs have been used in the clinical treatment of PAH, and other prostaglandins also have the potential to treat PAH . This suggests potential future directions for the therapeutic use of Prostaglandin F1alpha Alcohol.

特性

IUPAC Name |

(1R,3S,4R,5R)-4-(7-hydroxyheptyl)-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXLDAYOXMEITH-YYFRNVAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin F1alpha Alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)

![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)

![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)